molecular formula C6H18O24P6 B124697 Phytic acid CAS No. 83-86-3

Phytic acid

Cat. No.: B124697
CAS No.: 83-86-3
M. Wt: 660.04 g/mol
InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N
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Description

Phytate, also known as myo-inositol hexakisphosphate, is a naturally occurring compound found in plant seeds, grains, legumes, and nuts. It serves as the primary storage form of phosphorus in many plant tissues. Phytate is recognized for its strong binding affinity to essential minerals such as calcium, iron, and zinc, which can inhibit their absorption in the human digestive system .

Mechanism of Action

Target of Action

Phytic acid, also known as inositol hexakisphosphate (IP6), is a six-fold dihydrogenphosphate ester of inositol . It is the primary storage form of phosphorus in many plant tissues, especially bran and seeds . The primary targets of this compound are metallic cations such as calcium, iron, zinc, magnesium, manganese, and cadmium . It has a strong binding affinity with these minerals, which impairs their proper metabolism .

Mode of Action

This compound interacts with its targets by forming insoluble salts, often referred to as phytates . This interaction is due to the negatively charged phosphate in this compound, which strongly binds to the positively charged metallic cations . This binding inhibits the absorption of these minerals in the small intestine .

Biochemical Pathways

This compound is synthesized from myo-inositol via a series of phosphorylation steps . The biosynthesis of this compound mainly takes place in the seed, involving lipid-dependent and lipid-independent pathways . These pathways involve various enzymes, and interruption of these enzymes may involve a pleiotropic effect .

Result of Action

The primary result of this compound’s action is the reduced bioavailability of certain minerals in the body, due to the formation of phytates This compound also has antioxidant effects and can change cell morphology and disrupt intercellular adhesion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, during the digestion process for nursery pigs and broiler chickens, this compound is soluble under the acid pH of the gastric phase, which means that it is less susceptible to binding to other nutrients, reducing their bioavailability . Furthermore, the presence of the enzyme phytase, which can hydrolyze this compound, varies among different species and can significantly impact the action and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Phytic acid plays a significant role in biochemical reactions. It is a strong cationic chelator and interacts with essential micronutrients like iron (Fe) and Zinc (Zn) . This interaction limits the bioavailability of these minerals in humans and other monogastric animals which lack phytases . This compound also acts as an inhibitor of salivary and gastric enzymes during digestion .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It has been shown to have antioxidant properties and can scavenge free radicals known to cause cellular damage . It also possesses anti-inflammatory properties that may modulate immune responses . Furthermore, this compound exhibits anti-cancer properties through the induction of cell cycle arrest, promoting apoptosis, and inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It intervenes in the phosphorylation of certain proteins, thereby inhibiting inflammatory responses and certain regulation axes . It also has anti-mutagenic properties, which reduce the risk of malignancies by preventing DNA damage and mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to alleviate metabolic dysfunction-associated steatohepatitis progression and fat accumulation in high-fat diet-fed mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to improve intestinal mucosal barrier damage and reduce serum levels of proinflammatory cytokines in a 1,2-dimethylhydrazine-induced rat colorectal cancer model .

Metabolic Pathways

This compound is involved in several metabolic pathways. Inorganic phosphate and glucose-6-phosphate are the two precursors for this compound . The enzyme myo-inositol (3) P1 synthase (MIPS) utilizes glucose 6-phosphate as a substrate and converts it into inositol 3-phosphate (Ins(3)P1) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and during maturation, it is deposited in the protein storage vacuole inside inclusions named globoids .

Subcellular Localization

The proteins encoded by the three transcripts of the OsLpa1 gene, which is involved in this compound metabolism, are localized to the chloroplast . This suggests that this compound may also be localized in the chloroplast within plant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytate can be synthesized through the phosphorylation of myo-inositol. This process involves the stepwise addition of phosphate groups to myo-inositol using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions. The reaction typically requires anhydrous solvents and elevated temperatures to ensure complete phosphorylation.

Industrial Production Methods: Industrial production of phytate primarily involves extraction from plant-based sources. The process includes milling plant seeds or grains to obtain a fine powder, followed by extraction using dilute hydrochloric acid or trichloroacetic acid. The extracted phytate is then purified through ion-exchange chromatography or precipitation methods .

Chemical Reactions Analysis

Types of Reactions: Phytate undergoes various chemical reactions, including hydrolysis, dephosphorylation, and complexation. Hydrolysis of phytate is catalyzed by the enzyme phytase, which sequentially removes phosphate groups, resulting in lower inositol phosphates and free phosphate ions .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by phytase enzymes under acidic conditions (pH 2.5 to 5.5) and temperatures ranging from 37°C to 55°C.

    Dephosphorylation: Achieved using strong acids or enzymatic action of phytases.

    Complexation: Phytate forms complexes with metal ions such as calcium, iron, and zinc under physiological pH conditions.

Major Products Formed:

Scientific Research Applications

Phytate has a wide range of scientific research applications across various fields:

Chemistry:

  • Used as a chelating agent to bind metal ions and prevent their precipitation.
  • Employed in the synthesis of inositol phosphates for biochemical studies.

Biology:

  • Studied for its role in plant metabolism and phosphorus storage.
  • Investigated for its impact on mineral bioavailability in plant-based diets.

Medicine:

Industry:

Comparison with Similar Compounds

Phytate is unique among inositol phosphates due to its high degree of phosphorylation. Similar compounds include:

Phytate’s uniqueness lies in its high phosphate content, which provides it with superior chelating and antioxidant properties compared to its lower phosphorylated counterparts.

Properties

IUPAC Name

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQLKJBTEOYOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40889331, DTXSID00861653
Record name myo-Inositol hexakisphosphate
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Record name Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]
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Molecular Weight

660.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Straw-colored syrupy liquid; [Merck Index]
Record name Phytic acid
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CAS No.

83-86-3
Record name Phytic acid
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Record name Phytic acid
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Record name Phytic acid
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Record name myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate)
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Record name myo-Inositol hexakisphosphate
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Record name Fytic acid
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Synthesis routes and methods I

Procedure details

Soybeans were pressurized, and then oil therein was extracted, separated, and removed using n-hexane as an extraction solvent to obtain low denatured defatted soybeans. To 5 kg of the obtained low denatured defatted soybeans (nitrogen solubility index (NSI) 91) was added 35 kg of water, and the pH was adjusted to 7 using diluted sodium hydroxide solution. Next, it was extracted while stirring for one hour at room temperature, and then centrifuged at 4000 G to separate bean curd refuse and insolubles, to obtain defatted soybean milk. The pH of this defatted soybean milk was adjusted to 4.5 using phosphoric acid, and then centrifuged using a continuous centrifugal separator (decanter) at 2000 G, to obtain an insoluble fraction (acid precipitated curd) and a soluble fraction (whey). Water was added so that the acid precipitated curd became 10% by mass of solid content, to obtain an acid precipitated curd slurry. After the pH of this was adjusted to 4.0 using phosphoric acid, it was heated to 40° C. To this solution (phytic acid content 1.96% by mass; solid content, TCA solubilization ratio 4.6%) was added phytase (manufactured by NOVO, Inc.) of equivalent to 8 units per solid content, allowing the enzymes to act for 30 minutes. After the reaction, the pH of this enzyme-applied product (phytic acid content 0.04% by mass; solid content, TCA solubilization ratio substantially unchanged) was adjusted to 3.5, and heat treatment was performed at 120° C. for 15 seconds, using a continuous direct heat treatment sterilizer. This was then spray dried, to obtain 1.5 kg of low phytate soybean protein powder. The dissolution ratio of this protein (pH 3.5) was 95%.
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Synthesis routes and methods II

Procedure details

0.5 ml Ethanol was mixed with 1.4 ml assay buffer and 1 ml phytate solution in a 12 ml test tube. The mixture was equilibrated in a water bath at 37° C. for 5 min before the reaction was started by addition of 0.1 ml phytase solution. For the blank measurement 0.1 ml assay buffer was added instead of phytase solution. After 1 hour incubation at 37° C. the reaction was stopped by addition of 0.75 ml 2.5 M HCl. All incubations were performed in duplicate.
[Compound]
Name
phytase solution
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0.1 mL
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Synthesis routes and methods III

Procedure details

First, 0.33 kg of calcium carbonate was slowly added, in increments of 0.1 kg, to 0.87 kg of phytic acid liquid. The mixture was heated and refluxed for about one hour at about 90° C. The two solids were separated and filtered. The white solid, which was calcium phytate, was collected. About 1 kg of the calcium phytate was dissolved into 2.0 liters of water and heated to about 89° C. for about 10-15 minutes until calcium phytate was completely dissolved in the water solution. About 0.9 kg of citric acid was then added to and stirred in the calcium phytate solution until the citric acid was completely dissolved. The heat source was removed and the resulting mixture was left sat at no more than 40° C. or in a refrigerated environment at a temperature of about 5-10° C. to allow the newly formed phytic hexa-citrate to crystallize for approximately 6 to 8 hours or until crystallization has ceased. The mixture was allowed to dry out at room temperature until no liquid was visible. The crystals were spread in a drying pan for approximately 24 hours at a temperature of no more than 40° C., which yielded approximately 1.2 kg of hexa-citrated phytate.
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0.33 kg
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0.87 kg
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Synthesis routes and methods IV

Procedure details

The new chemical compound is produced by: (1) slowly adding 0.33 kg of calcium carbonate in increments of 0.1 kg to 0.87 kg of phytic acid liquid; (2) heating and refluxing for one hour at 90 degrees Celsius; (3) separating the two solids by filtration; (4) gathering the white solid, which is calcium phytate; (5) dissolving 1 kg of calcium phytate into 2.0 liters of water; (6) heating to 89 degrees Celsius for 10–15 minutes until calcium phytate is dissolved in solution; (7) adding and stirring 0.90 kg of citric acid to solution until dissolved in solution; (8) removing heat source and setting solution in a refrigerated environment at a temperature of 5–10 degrees Celsius allowing crystallization for approximately 6 to 8 hours or until crystallization has ceased; (9) allowing the mixture to dry out at room temperature (75 degrees Celsius) until no liquid is visible, and (10) spreading crystals into a drying pan for approximately 24 hours at a temperature of no more than 40 degrees Celsius yielding approximately 1.2 kg of hexa-citrated phytate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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